EG31

Description

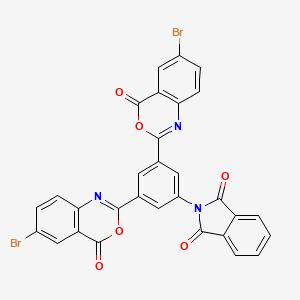

The exact mass of the compound 2-[3,5-bis(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is 670.91506 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality EG31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EG31 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3,5-bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H13Br2N3O6/c31-16-5-7-23-21(12-16)29(38)40-25(33-23)14-9-15(26-34-24-8-6-17(32)13-22(24)30(39)41-26)11-18(10-14)35-27(36)19-3-1-2-4-20(19)28(35)37/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVJGKKUNWGZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C4=NC5=C(C=C(C=C5)Br)C(=O)O4)C6=NC7=C(C=C(C=C7)Br)C(=O)O6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H13Br2N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the EG31 EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. While several generations of EGFR inhibitors have been developed, the emergence of resistance remains a significant clinical challenge. This technical guide provides a comprehensive overview of EG31, a novel small molecule inhibitor that distinguishes itself by targeting the inactive conformation of EGFR. This unique mechanism of action presents a promising strategy to overcome resistance observed with conventional EGFR inhibitors. This document details the binding characteristics, cellular effects, and anti-proliferative efficacy of EG31, particularly in the context of triple-negative breast cancer (TNBC) and chemoresistance. Furthermore, it provides detailed methodologies for the key experiments utilized in its preclinical characterization.

Core Mechanism of Action: Targeting the Inactive Conformation of EGFR

EG31 represents a novel class of EGFR inhibitors that operate by binding to the inactive conformation of the receptor.[1][2][3] Unlike many existing tyrosine kinase inhibitors (TKIs) that compete with ATP in the active state, EG31 stabilizes the inactive state of the kinase domain, thereby preventing its conformational transition into an active state. This allosteric inhibition is a key differentiator and may offer advantages in overcoming resistance mutations that affect the ATP-binding pocket.

Molecular dynamics simulations have corroborated the stable and robust binding of EG31 to the inactive EGFR conformation.[1][2] This stable interaction is crucial for its inhibitory activity under dynamic cellular conditions.

Quantitative Data Summary

The anti-proliferative activity of EG31 has been quantified in various triple-negative breast cancer (TNBC) cell lines. The half-maximal growth inhibition (GI50) values are summarized in the table below. Notably, EG31 retains its potency in a 5-fluorouracil (5-FU) resistant cell line, highlighting its potential in treating chemoresistant cancers.[1][2][4][5][6]

| Cell Line | Description | GI50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 498.90 |

| Hs578T | Triple-Negative Breast Cancer | 740.73 |

| MDA-MB-231/5-FUR | 5-Fluorouracil Resistant TNBC | 519.5 |

Effects on Cellular Processes

Preclinical studies have demonstrated that EG31 exerts significant effects on cancer cell viability and survival.

-

Inhibition of Proliferation: As indicated by the GI50 values, EG31 effectively inhibits the growth of TNBC cells.[1][2][4][5][6][7]

-

Induction of Apoptosis: Treatment with EG31 leads to an increase in both early and late-phase apoptosis in TNBC cells.[1][2][4][5][6][7]

-

Reduction of EGFR-Positive Cell Population: EG31 treatment has been shown to decrease the percentage of EGFR-positive cells in a population.[1]

Downstream Signaling Pathways

While it is established that EG31 inhibits the overarching EGFR signaling pathway, detailed public data on its specific effects on downstream signaling cascades such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways are not yet available. Inhibition of EGFR would theoretically lead to the downregulation of these pathways, which are critical for cell proliferation, survival, and differentiation. However, without specific experimental data (e.g., Western blot analysis of key phosphorylated proteins), a detailed signaling pathway diagram for EG31's downstream effects cannot be constructed at this time. Future research will likely elucidate the precise molecular consequences of EG31-mediated EGFR inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of EG31.

High-Throughput Virtual Screening (HTVS) for EG31 Identification

This protocol outlines the computational screening process used to identify EG31 as a potential inhibitor of the inactive conformation of EGFR.

-

Objective: To identify small molecules that bind to the inactive conformation of the EGFR kinase domain.

-

Screening Library: A library of small molecules is computationally docked against the target protein structure.

-

Target Structure Preparation: The 3D crystal structure of the inactive EGFR kinase domain is obtained from a protein database. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The small molecule library is prepared by generating 3D conformations for each molecule and assigning appropriate chemical properties.

-

Molecular Docking: A docking algorithm is used to predict the binding pose and affinity of each ligand to the EGFR target.

-

Scoring and Ranking: The docked ligands are scored and ranked based on their predicted binding affinity. Top-ranking compounds are selected for further analysis.

-

Filtering: The selected compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) to prioritize candidates with favorable pharmacokinetic profiles.

Molecular Dynamics (MD) Simulations

This protocol describes the computational method used to simulate the dynamic behavior of the EG31-EGFR complex.

-

Objective: To assess the stability and dynamics of the binding of EG31 to the EGFR kinase domain over time.

-

System Setup: The docked complex of EG31 and EGFR is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Force Field: A molecular mechanics force field is applied to describe the interactions between atoms.

-

Simulation: The system's trajectory is calculated by integrating Newton's equations of motion over a specified time period (e.g., nanoseconds).

-

Analysis: The trajectory is analyzed to evaluate the stability of the complex, including root-mean-square deviation (RMSD) of the ligand and protein, hydrogen bond interactions, and conformational changes.

MTT Cell Proliferation Assay

This protocol details the colorimetric assay used to measure the anti-proliferative effects of EG31 on cancer cells.

-

Objective: To determine the concentration of EG31 that inhibits cell growth by 50% (GI50).

-

Cell Seeding: TNBC cells (MDA-MB-231, Hs578T, and MDA-MB-231/5-FUR) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of EG31 and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of EG31, and the GI50 value is determined.

References

- 1. Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

EG31: A Novel Small Molecule Inhibitor Targeting the Inactive Conformation of EGFR for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EG31 is a novel small molecule inhibitor identified through high-throughput virtual screening that selectively targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6][7] Preclinical studies have demonstrated its potential as a therapeutic agent for triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options.[1][2][6][7] Notably, EG31 has shown efficacy in both standard and 5-fluorouracil (5-FU)-resistant TNBC cell lines, suggesting its potential to overcome chemotherapy resistance.[1][2][6][7] This technical guide provides a comprehensive overview of EG31, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

Triple-negative breast cancer (TNBC) is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with conventional targeted therapies. The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in TNBC and is associated with poor prognosis and tumor progression.[1][2][7] While EGFR has been a target for cancer therapies, resistance to existing inhibitors remains a significant clinical challenge.

EG31 represents a promising therapeutic strategy by targeting the inactive conformation of EGFR.[1][2][5][6][7] This unique mechanism of action may prevent the receptor from undergoing the conformational changes necessary for activation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[5]

Mechanism of Action

EG31 was identified through high-throughput virtual screening of the ChemBridge library for compounds that bind to the inactive conformation of the EGFR kinase domain.[3] Molecular dynamics simulations have confirmed that EG31 forms a stable complex with EGFR, exhibiting favorable binding free energies.[1][2][5][6] By binding to the inactive state, EG31 is hypothesized to lock the receptor in a non-functional conformation, preventing its activation and subsequent downstream signaling. This leads to the induction of apoptosis and inhibition of cell proliferation in TNBC cells.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of EG31 have been quantified in preclinical studies. The following tables summarize the key findings.

| Cell Line | Description | GI50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 498.90 |

| Hs578T | Triple-Negative Breast Cancer | 740.73 |

| MDA-MB-231/5-FUR | 5-Fluorouracil-Resistant TNBC | Efficacy retained |

Table 1: Anti-proliferative Activity of EG31. The GI50 values indicate the concentration of EG31 required to inhibit the growth of TNBC cell lines by 50%.[1][2][6][7] EG31 retained its efficacy in a 5-FU resistant cell line where 5-FU's effectiveness was reduced by 6-fold.[1][6]

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

| MDA-MB-231 | Control | 2.90 | Not specified |

| MDA-MB-231 | EG31 | 30.78 | Not specified |

| Hs578T | Control | 2.18 | 9.62 |

| Hs578T | EG31 | 28.48 | Not specified |

Table 2: Apoptotic Effects of EG31. Treatment with EG31 significantly increased the percentage of both early and late apoptotic cells in TNBC cell lines compared to untreated controls.[6][7]

| Cell Line | Treatment | EGFR-Positive Cells (%) |

| MDA-MB-231 | Control | 39.47 ± 3.54 |

| MDA-MB-231 | EG31 | 7.27 ± 1.02 |

| Hs578T | Control | 23.52 ± 2.57 |

| Hs578T | EG31 | 8.71 ± 1.83 |

Table 3: Effect of EG31 on EGFR-Positive Cell Population. EG31 treatment led to a significant decrease in the percentage of EGFR-positive cells in both MDA-MB-231 and Hs578T cell lines.[7]

Signaling Pathways

EGFR activation triggers several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. By inhibiting EGFR, EG31 is expected to modulate these pathways. The primary EGFR downstream signaling cascades implicated in TNBC include the RAS/RAF/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway.[8][9][10][11][12][13][14][15]

Caption: EGFR downstream signaling pathways modulated by EG31.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of EG31.

High-Throughput Virtual Screening (HTVS)

The objective of HTVS was to identify small molecules from the ChemBridge library that could bind to the inactive conformation of the EGFR kinase domain.

Caption: Workflow for High-Throughput Virtual Screening.

Methodology:

-

Receptor Preparation: The crystal structure of the inactive conformation of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 4HJO).[16] The structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Library Preparation: A 3D structure library of compounds from the ChemBridge database was prepared for virtual screening.

-

Molecular Docking: The prepared compound library was docked into the binding site of the inactive EGFR conformation using AutoDock Vina.

-

Compound Selection: The docked compounds were ranked based on their predicted binding affinities. Top-ranked compounds, including EG31, were selected for further computational and in vitro analysis.

Molecular Dynamics (MD) Simulations

MD simulations were performed to analyze the stability of the EG31-EGFR complex and to calculate the binding free energy.

Methodology:

-

System Preparation: The docked complex of EG31 and EGFR was placed in a simulation box and solvated with water molecules. Ions were added to neutralize the system.

-

Simulation Protocol: The system was subjected to energy minimization, followed by a production MD simulation for a specified time period (e.g., 100 ns) using a molecular dynamics software package like GROMACS or AMBER.

-

Analysis: The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over time.

-

Binding Free Energy Calculation: The binding free energy of the EG31-EGFR complex was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of EG31 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: MDA-MB-231 and Hs578T cells were seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells were treated with various concentrations of EG31 for 48 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells, and the GI50 value was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by EG31 was assessed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Methodology:

-

Cell Treatment: TNBC cells were treated with EG31 for a specified period (e.g., 24 hours).

-

Cell Harvesting: The cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

EG31 has emerged as a promising preclinical candidate for the treatment of TNBC, particularly in cases of chemoresistance. Its unique mechanism of targeting the inactive conformation of EGFR provides a novel approach to inhibiting a key driver of TNBC progression. The quantitative data from in vitro studies demonstrate its potent anti-proliferative and pro-apoptotic activities.

Further research is warranted to fully elucidate the downstream signaling effects of EG31 and to evaluate its efficacy and safety in in vivo models. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these initial findings. Ultimately, the development of EG31 and similar inhibitors could offer a much-needed targeted therapeutic option for patients with this challenging cancer subtype.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway | Semantic Scholar [semanticscholar.org]

- 3. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of STAT3 activity by STAT5 in triple negative breast cancer | Center of Integrated Biomedical and Bioengineering Research [unh.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. The implication from RAS/RAF/ERK signaling pathway increased activation in epirubicin treated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined targeting of Raf and Mek synergistically inhibits tumorigenesis in triple negative breast cancer model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI Insight - MEK activation modulates glycolysis and supports suppressive myeloid cells in TNBC [insight.jci.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: EG31 Binding to the Inactive Conformation of EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer and triple-negative breast cancer (TNBC).[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have become a cornerstone of targeted cancer therapy.[4] These inhibitors are broadly classified based on the conformational state of the kinase they bind. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors target the inactive "DFG-out" conformation.[4][5] Targeting the inactive state can offer advantages in overcoming certain resistance mechanisms.[3] This technical guide focuses on EG31, a novel small molecule inhibitor identified through high-throughput virtual screening (HTVS) that shows strong binding affinity for the inactive conformation of EGFR.[3] We provide a comprehensive overview of its binding mechanism, quantitative interaction data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Introduction to EG31 and the Inactive EGFR Conformation

EG31 is a small molecule inhibitor identified for its potential to bind to and stabilize the inactive conformation of the EGFR kinase domain.[3] The EGFR kinase domain's activity is regulated by a conformational switch involving the Asp-Phe-Gly (DFG) motif at the start of the activation loop.[5]

-

Active Conformation (DFG-in): The aspartate residue of the DFG motif points into the ATP-binding site, enabling the coordination of magnesium ions and facilitating ATP hydrolysis and subsequent phosphorylation.[5]

-

Inactive Conformation (DFG-out): The DFG motif flips, moving the aspartate out of the catalytic site and placing the phenylalanine residue in its position.[5] This conformation is catalytically incompetent. Type II inhibitors like EG31 exploit this "DFG-out" state, often extending into an adjacent allosteric pocket, which can lead to higher selectivity and longer residence times.[4]

The binding of EG31 to the inactive state prevents the receptor from undergoing the conformational changes necessary for activation, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3] This mechanism is particularly promising for overcoming resistance to other therapies, such as 5-fluorouracil (5-FU) in TNBC.[3]

Quantitative Data: EG31-EGFR Interaction

The interaction of EG31 with the inactive EGFR kinase domain has been characterized using a combination of computational and in vitro cellular assays.[3] The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Cellular Potency of EG31

| Parameter | Value | Cell Line(s) | Method | Reference |

| Binding Free Energy (ΔG) | -52.57 kcal/mol | N/A (Computational) | Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) | [3] |

| GI₅₀ (50% Growth Inhibition) | 498.90 nM | MDA-MB-231 (TNBC) | Cellular Proliferation Assay | [3] |

| GI₅₀ (50% Growth Inhibition) | 740.73 nM | Hs578T (TNBC) | Cellular Proliferation Assay | [3] |

Mechanism of Action and Signaling Pathway Inhibition

EG31 functions as an ATP-competitive inhibitor that stabilizes the inactive "DFG-out" conformation of the EGFR kinase domain. By locking the receptor in this non-functional state, EG31 prevents autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7]

-

MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition by EG31 blocks the signal transduction that leads to cell division.[7][8]

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and anti-apoptotic signals.[7][8] By blocking this pathway, EG31 promotes apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling for survival.[3]

The dual inhibition of these pathways leads to decreased cell proliferation and an increase in apoptosis in EGFR-positive cancer cells.[3]

Experimental Protocols

High-Throughput Virtual Screening (HTVS)

This computational method was used to identify EG31 from a large compound library.

-

Protein Preparation: The 3D crystal structure of the EGFR kinase domain in its inactive conformation (e.g., PDB ID: 4HJO) is retrieved from the Protein Data Bank.[3][9] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Library Preparation: A large chemical library (e.g., ChemBridge) is prepared by generating 3D conformers for each molecule and assigning appropriate chemical properties.[3]

-

Docking Simulation: A molecular docking program is used to systematically place each ligand from the library into the defined binding pocket of the inactive EGFR structure. The binding pocket is defined based on known Type II inhibitors.

-

Scoring and Ranking: Each ligand's pose is scored based on a function that estimates the binding affinity (e.g., free energy of binding). Compounds are ranked, and top candidates like EG31 are selected for further analysis.[3]

Molecular Dynamics (MD) Simulation and MMPBSA Calculation

MD simulations are performed to assess the stability of the EG31-EGFR complex and to calculate binding free energy.

-

System Setup: The docked complex of EG31 and EGFR is placed in a simulated water box with appropriate ions to neutralize the system.

-

Equilibration: The system is gradually heated and equilibrated to physiological temperature and pressure to allow the complex to relax.

-

Production Run: A long-duration simulation (e.g., 100 nanoseconds) is run to sample the conformational space of the complex.

-

Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is calculated over time to assess the stability of the binding. A stable RMSD indicates a stable complex.[3]

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between EG31 and EGFR are monitored to identify key interactions.[3]

-

MMPBSA Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is used on snapshots from the MD trajectory to calculate a more accurate estimate of the binding free energy (ΔG).[3]

-

Cell Proliferation (GI₅₀) Assay

This assay measures the concentration of EG31 required to inhibit the growth of cancer cell lines by 50%.

-

Cell Culture: TNBC cell lines (e.g., MDA-MB-231, Hs578T) are cultured in appropriate media and conditions until they reach exponential growth phase.[3]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: A serial dilution of EG31 is prepared in the culture medium. The old medium is removed from the plates, and the cells are treated with the various concentrations of EG31 (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as Sulforhodamine B (SRB) or CellTiter-Glo. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The readings are normalized to the vehicle control. A dose-response curve is plotted (percent growth inhibition vs. log[EG31 concentration]), and the GI₅₀ value is calculated using non-linear regression analysis.[3]

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis induced by EG31.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with EG31 at a concentration around its GI₅₀ value for a set time (e.g., 24 or 48 hours). A vehicle-treated control is included.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Annexin V-positive / PI-negative cells: Early apoptotic cells.

-

Annexin V-positive / PI-positive cells: Late apoptotic or necrotic cells.

-

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis) is quantified to determine the apoptosis-inducing property of EG31.[3]

Conclusion and Future Directions

The small molecule EG31 represents a promising therapeutic candidate that effectively targets the inactive conformation of EGFR.[3] Computational studies confirmed its stable and high-affinity binding, and in vitro assays demonstrated its ability to inhibit proliferation and induce apoptosis in triple-negative breast cancer cells, including those resistant to conventional chemotherapy.[3] The mechanism of action, centered on stabilizing the "DFG-out" state, provides a strong rationale for its efficacy.

Further research is warranted to fully elucidate the therapeutic potential of EG31. Key next steps include:

-

Biochemical Kinase Assays: To directly measure the IC₅₀ of EG31 against purified EGFR kinase.

-

Surface Plasmon Resonance (SPR): To determine the kinetic parameters (kₐ, kₑ, and Kₑ) of the EG31-EGFR interaction.

-

In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of EG31 in animal models.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of EG31.

These investigations will be crucial for advancing EG31 towards clinical development as a novel targeted therapy for challenging cancers like TNBC.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

EG31: A Novel EGFR Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of EG31

This technical guide provides a comprehensive overview of EG31, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). EG31 has demonstrated significant potential in the context of triple-negative breast cancer (TNBC), including activity against chemotherapy-resistant cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and therapeutic promise of EG31.

Molecular Structure and Physicochemical Properties

EG31, with the chemical name 2-[3,5-bis(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, is a small molecule inhibitor identified through high-throughput virtual screening. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 360760-58-3 | [1][2] |

| Molecular Formula | C30H13Br2N3O6 | [1][2] |

| Molecular Weight | 671.25 g/mol | [1][2] |

Mechanism of Action: Targeting the Inactive Conformation of EGFR

EG31 distinguishes itself from many existing EGFR inhibitors by targeting the inactive conformation of the receptor.[1] This mechanism offers a promising strategy to overcome resistance to conventional therapies. By binding to the inactive state, EG31 prevents the conformational changes necessary for EGFR activation and subsequent downstream signaling that drives cell proliferation and survival.[1] This targeted approach has shown efficacy in TNBC cells, a cancer subtype often characterized by EGFR overexpression.[1]

The inhibition of the EGFR signaling pathway by EG31 ultimately leads to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]

Figure 1: Simplified diagram of EGFR signaling inhibition by EG31.

In Vitro Efficacy

The anti-proliferative activity of EG31 has been evaluated in triple-negative breast cancer cell lines. The compound demonstrated potent, dose-dependent inhibition of cell growth. Notably, EG31 retained its efficacy in a 5-fluorouracil (5-FU)-resistant TNBC cell line, highlighting its potential to overcome chemotherapy resistance.

| Cell Line | Description | GI50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 498.90 | [1] |

| Hs578T | Triple-Negative Breast Cancer | 740.73 | [1] |

| MDA-MB-231/5-FUR | 5-Fluorouracil-Resistant TNBC | 519.5 | [1] |

Furthermore, studies have shown that treatment with EG31 leads to a significant decrease in the population of EGFR-positive cells and an increase in both early and late-phase apoptosis in TNBC cells.[1]

Experimental Protocols

The following section outlines the key experimental methodologies employed in the characterization of EG31.

High-Throughput Virtual Screening (HTVS)

The identification of EG31 was accomplished through a diversity-based high-throughput virtual screening of the ChemBridge compound library.

Figure 2: Workflow for the identification of EG31 via HTVS.

Protocol:

-

Target Preparation: The crystal structure of the inactive conformation of the EGFR kinase domain was obtained from the Protein Data Bank. The structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Compound Library Screening: A pre-filtered library of small molecules was computationally docked into the defined binding pocket of the inactive EGFR.

-

Scoring and Ranking: The binding affinity of each compound was predicted using a scoring function. Compounds were ranked based on their docking scores.

-

Hit Selection: Top-ranked compounds, including EG31, were selected for further experimental validation.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of EG31 were quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: TNBC cells (MDA-MB-231, Hs578T, and MDA-MB-231/5-FUR) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of EG31 or a vehicle control (DMSO) for a defined period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) was calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis by EG31 was assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Figure 3: Experimental workflow for the apoptosis assay.

Protocol:

-

Cell Treatment: TNBC cells were treated with EG31 or a vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were identified as early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) was quantified using appropriate software.

Future Directions

The promising preclinical data for EG31 warrant further investigation. Future studies should focus on in vivo efficacy in animal models of TNBC, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the molecular interactions with the inactive EGFR conformation. These studies will be crucial in determining the clinical translatability of EG31 as a novel therapeutic for triple-negative breast cancer.

References

Technical Whitepaper: Discovery of the Novel EGFR Inhibitor EG31 Through High-Throughput Virtual Screening

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology, particularly in Triple-Negative Breast Cancer (TNBC) where it is frequently overexpressed. However, the development of resistance to conventional chemotherapeutics like 5-fluorouracil (5-FU) presents a significant clinical hurdle. This whitepaper details the discovery of EG31, a novel small molecule inhibitor identified through a high-throughput virtual screening (HTVS) campaign targeting the inactive conformation of EGFR. By binding to the inactive state, EG31 prevents the receptor from undergoing the conformational changes necessary for activation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1] This unique mechanism offers a promising strategy to overcome 5-FU resistance in TNBC.[1] Computational validation through molecular dynamics simulations confirmed a stable EG31-EGFR interaction, and subsequent in vitro assays demonstrated its potent anti-proliferative and pro-apoptotic effects in TNBC cell lines.[1][2]

Introduction: Targeting the Inactive Conformation of EGFR

The Epidermal Growth Factor Receptor (EGFR) plays a critical role in tumor growth and survival.[2] In Triple-Negative Breast Cancer (TNBC), EGFR overexpression is a common feature.[2] While chemotherapeutic agents such as 5-fluorouracil (5-FU) are used, acquired resistance remains a major obstacle to successful treatment.[1] Therefore, novel therapeutic strategies are urgently needed.

One promising approach is to target the inactive conformation of EGFR.[1] Small molecules designed to bind this specific state can lock the receptor in a non-functional form, preventing its activation and subsequent downstream signaling.[1] This strategy may be particularly effective in overcoming resistance mechanisms that affect traditional active-site inhibitors. High-throughput virtual screening (HTVS) is a powerful computational method for identifying such novel inhibitors from vast chemical libraries, significantly accelerating the initial stages of drug discovery.[2][3] This document outlines the successful application of this approach to identify EG31.

High-Throughput Virtual Screening (HTVS) and In Silico Validation

EG31 was identified from a diversity-based HTVS campaign using the ChemBridge library, which contains approximately 850,000 compounds.[2] The screening targeted the inactive conformation of the EGFR protein. The general workflow for such a screening process is depicted below.

Following the initial screening, the stability of the interaction between the top-ranked compounds, including EG31, and EGFR was confirmed using molecular dynamics (MD) simulations.[2] Binding free energies were further calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, which revealed highly favorable binding energies for EG31, supporting its potential as a strong binder to the EGFR target.[2]

Experimental Protocol: High-Throughput Virtual Screening

-

Protein Preparation : The three-dimensional crystal structure of EGFR in its inactive conformation is obtained from a protein database (e.g., PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using computational chemistry software.

-

Ligand Library Preparation : A large chemical library, such as the ChemBridge small molecule library, is prepared.[4] The 3D structures of the compounds are generated and optimized for docking.

-

Virtual Screening : Automated molecular docking is performed using software like Autodock-vina.[4] Each compound from the library is docked into the defined binding site of the inactive EGFR structure.

-

Scoring and Ranking : The binding affinity of each compound is predicted and assigned a score by the docking software.[3] Compounds are ranked based on these scores, with lower (more negative) binding energy values indicating potentially stronger interactions.[4]

-

Hit Selection : A subset of the top-ranked compounds is selected for further computational analysis and subsequent experimental validation based on binding scores, chemical diversity, and predicted drug-like properties.

In Vitro Biological Evaluation of EG31

The efficacy of EG31 was assessed through a series of in vitro cell-based assays to determine its anti-proliferative and pro-apoptotic activity in TNBC cell lines.

Data Presentation: Anti-proliferative Activity of EG31

The half-maximal growth inhibitory concentration (GI₅₀) of EG31 was determined in two TNBC cell lines, MDA-MB-231 and Hs578T, as well as a noncancerous breast cell line (HBL-100) to assess selectivity.[1] The results demonstrate a potent, dose-dependent effect on the cancer cells with a significant therapeutic window.[1]

| Cell Line | Cell Type | GI₅₀ Value (nM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 498.90 | [1][2] |

| Hs578T | Triple-Negative Breast Cancer | 740.73 | [1][2] |

| HBL-100 | Noncancerous Breast | > 3000 | [1] |

Apoptosis Induction

Further studies confirmed that EG31's anti-proliferative effects are mediated through the induction of apoptosis.[1] Treatment with EG31 led to an increase in both early and late-phase apoptosis in TNBC cells.[2] This is a key mechanism for the anticancer effects of EGFR inhibitors.[1]

Experimental Protocols

-

Cell Seeding : MDA-MB-231, Hs578T, and HBL-100 cells are seeded into 96-well plates at a predetermined density and allowed to attach for 18-24 hours.[5]

-

Compound Treatment : Cells are treated with a serial dilution of EG31 or a vehicle control (e.g., DMSO) and incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Treatment : TNBC cells are seeded in 6-well plates and treated with various concentrations of EG31 for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining : The cell pellet is resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation : The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry : The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis : The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis) is quantified using flow cytometry analysis software.

Mechanism of Action: Inhibition of EGFR Signaling

EG31 exerts its anticancer effect by targeting the inactive conformation of EGFR, which interferes with the initial steps of receptor activation. This prevents downstream signaling cascades responsible for cell growth and survival.

As illustrated, the binding of a ligand like Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. By binding to and stabilizing the inactive conformation of EGFR, EG31 prevents this activation sequence, effectively blocking the signal transduction cascade at its origin.[1]

Conclusion and Future Directions

The discovery of EG31 through high-throughput virtual screening represents a significant advancement in the development of targeted therapies for TNBC.[2] Its unique mechanism of targeting the inactive conformation of EGFR provides a potent method for inhibiting cancer cell proliferation and inducing apoptosis, with a favorable selectivity profile against noncancerous cells.[1] Notably, EG31 has shown efficacy in 5-FU-resistant TNBC models, highlighting its potential to overcome a critical clinical challenge.[1][2]

Future research should focus on lead optimization to improve the potency and pharmacokinetic properties of EG31.[1] Further preclinical evaluation in animal models is necessary to assess its in vivo efficacy and safety profile. Ultimately, EG31 serves as a promising lead compound for the development of a new class of EGFR inhibitors to improve outcomes for patients with resistant and challenging cancers.[1]

References

- 1. Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Virtual Screening of Small Molecule Modulators Against Viral Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Technical Whitepaper: The Small Molecule Inhibitor EG31 and its Impact on Triple-Negative Breast Cancer Signaling Pathways

Abstract

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in TNBC, making it a key therapeutic target. This document details the mechanism and effects of EG31, a novel small molecule inhibitor designed to target the inactive conformation of EGFR. By binding to this state, EG31 effectively prevents receptor activation, leading to the inhibition of downstream pro-survival and proliferative signaling pathways, induction of apoptosis, and potent anti-cancer activity in both chemosensitive and chemoresistant TNBC cells.

Introduction to Triple-Negative Breast Cancer and EGFR

Triple-Negative Breast Cancer is an aggressive subtype of breast cancer defined by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2) amplification[1][2]. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving conventional chemotherapy as the primary treatment option, which is often hampered by resistance and significant side effects[1][3].

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is overexpressed in approximately 50-60% of TNBC cases[4][5][6]. Its activation triggers critical downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are pivotal in promoting cell proliferation, survival, and metastasis[5][6][7]. Consequently, EGFR has emerged as a rational target for TNBC drug development.

EG31: A Novel Inhibitor of the Inactive EGFR Conformation

EG31 is a small molecule inhibitor identified through high-throughput virtual screening to specifically target the inactive conformation of EGFR[8]. Unlike many tyrosine kinase inhibitors that compete with ATP in the active state, EG31's mechanism involves binding to the inactive receptor. This binding prevents the conformational changes necessary for EGFR dimerization and activation, thereby blocking the initiation of downstream signaling cascades[4][9]. This unique mechanism of action may be particularly effective in overcoming resistance to conventional chemotherapies like 5-fluorouracil (5-FU)[4][8].

Caption: EG31 binds to inactive EGFR, preventing its activation and blocking signals.

Impact on Core TNBC Signaling Pathways

By inhibiting EGFR at the apex of its signaling network, EG31 effectively suppresses two major pathways crucial for TNBC progression.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Its activation is a frequent event in TNBC, often correlated with a poor prognosis[5][10]. EGFR activation leads to the recruitment and activation of PI3K, which in turn activates Akt and mTOR, promoting cell survival and inhibiting apoptosis.

-

Ras/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. Activated EGFR triggers the Ras-Raf-MEK-ERK signaling sequence, leading to the transcription of genes that control cell cycle progression[11][12].

EG31's blockade of EGFR activation prevents the initiation of both of these critical downstream pathways, leading to reduced proliferation and increased cell death.

Caption: EG31 inhibits EGFR, blocking the PI3K/Akt and Ras/MEK pathways in TNBC.

Quantitative Data on EG31's Efficacy

In vitro studies have demonstrated the potent and selective activity of EG31 against TNBC cell lines.

Table 1: In Vitro Growth Inhibition by EG31

This table summarizes the half-maximal growth inhibitory concentration (GI₅₀) of EG31 in TNBC and non-cancerous cell lines. Data shows high potency against TNBC cells, including a 5-FU-resistant line, with minimal effect on normal cells.

| Cell Line | Description | GI₅₀ (nM) | Reference |

| MDA-MB-231 | TNBC | 498.90 | [4][8][9] |

| Hs578T | TNBC | 740.73 | [4][8][9] |

| MDA-MB-231/5-FUR | 5-FU Resistant TNBC | Retained Efficacy | [8] |

| Vero | Normal Kidney Epithelial | > 3000 | [4] |

| While 5-FU lost its effectiveness by 6-fold in the resistant cell line, EG31 retained its anti-proliferative efficacy.[8] |

Table 2: EG31-Induced Apoptosis and EGFR Population Reduction

Treatment with EG31 significantly reduces the population of EGFR-positive cells and induces apoptosis in TNBC cell lines.

| Cell Line | Parameter | Control | EG31 Treated | Reference |

| MDA-MB-231 | EGFR-Positive Cells | 39.47 ± 3.54% | 7.27 ± 1.02% | [4] |

| Early Apoptosis | 2.90% | 30.78% | [4][9] | |

| Hs578T | EGFR-Positive Cells | 23.52 ± 2.57% | 8.71 ± 1.83% | [4] |

| Early Apoptosis | 2.18% | 28.48% | [4][9] |

Experimental Protocols

The following methodologies were central to evaluating the efficacy of EG31.

Cell Viability and Proliferation (MTT Assay)

The anti-proliferative effects of EG31 were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9]

-

Cell Seeding: TNBC cells (MDA-MB-231, Hs578T) were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with varying concentrations of EG31 and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent was added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI₅₀ values were calculated from dose-response curves.

Apoptosis Analysis (Flow Cytometry)

The induction of apoptosis by EG31 was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4]

-

Cell Treatment: Cells were treated with EG31 or a vehicle control for a defined time.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells were stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells were analyzed on a flow cytometer. The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Experimental workflow for in vitro evaluation of EG31's effects on TNBC cells.

Conclusion and Future Directions

EG31 represents a promising therapeutic candidate for triple-negative breast cancer. Its novel mechanism of targeting the inactive conformation of EGFR allows it to effectively inhibit downstream PI3K/Akt/mTOR and Ras/MEK/ERK signaling, leading to potent anti-proliferative and pro-apoptotic effects.[4][9] Crucially, its efficacy is retained in a 5-FU-resistant model, suggesting a potential role in overcoming chemotherapy resistance.[8]

The presented data underscores the potential of EG31 as a valuable addition to TNBC therapy. Further preclinical development, including in vivo animal studies to assess efficacy and safety, is warranted. Subsequent clinical trials will be essential to determine its therapeutic utility in patients with this challenging disease.[13][14]

References

- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treating triple-negative breast cancer (TNBC) in the era of precision oncology | 4baseCare [4basecare.com]

- 4. Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precision medicine based on tumorigenic signaling pathways for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway inhibitors in triple-negative breast cancer: a review on drug discovery and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI Insight - MEK activation modulates glycolysis and supports suppressive myeloid cells in TNBC [insight.jci.org]

- 12. The implication from RAS/RAF/ERK signaling pathway increased activation in epirubicin treated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayo.edu [mayo.edu]

- 14. UCSD Triple-Negative Breast Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

Preliminary Studies on EG31 Cytotoxicity in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical findings on the cytotoxicity of EG31, a novel small molecule inhibitor targeting the inactive conformation of the Epidermal Growth Factor Receptor (EGFR). The data presented herein summarizes the current understanding of EG31's anticancer effects, primarily focusing on its activity in triple-negative breast cancer (TNBC) cell lines. This document details the quantitative data on cell viability and apoptosis, provides comprehensive experimental protocols for the key assays cited, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of EG31 have been quantified in triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and Hs578T. The following tables summarize the growth inhibition and apoptosis induction observed in these cell lines.

Table 1: Growth Inhibition (GI₅₀) of EG31 in TNBC Cell Lines

| Cell Line | GI₅₀ (nM) |

| MDA-MB-231 | 498.90[1] |

| Hs578T | 740.73[1] |

Table 2: Apoptosis Induction by EG31 in TNBC Cell Lines

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

| MDA-MB-231 | Untreated Control | 2.90 | Not Reported |

| EG31 (500 nM) | 30.78[1] | Not Reported | |

| Hs578T | Untreated Control | 2.18 | Not Reported |

| EG31 (740 nM) | 28.48[1] | 9.62[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytotoxicity of EG31.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Hs578T)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

EG31 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of EG31 in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the EG31 dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest EG31 concentration) and an untreated control.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value, the concentration of EG31 that causes 50% growth inhibition.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Hs578T)

-

Complete culture medium

-

EG31

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with EG31 at near GI₅₀ concentrations (500 nM for MDA-MB-231 and 740 nM for Hs578T) for 48 hours.[1] Include an untreated control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

-

Washing: Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of EG31 and the experimental workflows.

References

An In-depth Technical Guide to the Interaction of EG31 with the EGFR ATP-Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has led to significant advancements in cancer therapy. This technical guide provides a comprehensive overview of the interaction between a novel small molecule inhibitor, EG31, and the ATP-binding site of EGFR. EG31 has demonstrated potent inhibitory activity, particularly against triple-negative breast cancer (TNBC) cells, including those resistant to conventional chemotherapy. This document details the binding characteristics of EG31, summarizes key quantitative data, provides in-depth experimental methodologies, and visualizes the relevant biological and experimental workflows.

Introduction to EGFR and the ATP-Binding Site

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers.[1] The intracellular kinase domain of EGFR contains a highly conserved ATP-binding site, which is essential for its catalytic activity. Small molecule tyrosine kinase inhibitors (TKIs) are designed to compete with ATP for this binding site, thereby blocking the downstream signaling cascades that promote tumor growth.[2][3]

EG31 is a novel small molecule inhibitor identified through high-throughput virtual screening (HTVS) that specifically targets the inactive conformation of the EGFR kinase domain.[4] This mechanism of action offers a potential advantage in overcoming resistance mechanisms that can arise with inhibitors that target the active conformation.

EG31 and EGFR Interaction: A Quantitative Analysis

The interaction of EG31 with the EGFR ATP-binding site has been characterized by its strong binding affinity and potent anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data available for EG31.

| Parameter | Value | Method | Reference |

| Binding Free Energy (ΔG) | -52.57 kcal/mol | MMPBSA | [4] |

| Cell Line | GI₅₀ (nM) | Assay | Reference |

| MDA-MB-231 | 498.90 | Proliferation Assay | [4] |

| Hs578T | 740.73 | Proliferation Assay | [4] |

| MDA-MB-231/5-FUR | Effective (retained anti-proliferative efficacy) | Proliferation Assay | [4] |

Table 1: Biophysical and Cellular Activity of EG31. The binding free energy indicates a strong and stable interaction between EG31 and the EGFR kinase domain. The GI₅₀ values demonstrate the potent growth-inhibitory effects of EG31 on triple-negative breast cancer cell lines.

Molecular Basis of the EG31-EGFR Interaction

Molecular dynamics simulations have provided detailed insights into the binding mode of EG31 within the EGFR ATP-binding site. EG31 establishes multiple interactions with key amino acid residues, contributing to its high-affinity binding.

| Interaction Type | Interacting EGFR Residues |

| Hydrogen Bonds | Asp831, Lys221, Thr830, Met769 |

| π-Sigma Bonds | Thr766, Key694, Val702 |

Table 2: Key Amino Acid Residues in the EGFR ATP-Binding Site Interacting with EG31. [4] These interactions stabilize the binding of EG31 in the inactive conformation of the kinase domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of EG31 with the EGFR ATP-binding site.

High-Throughput Virtual Screening (HTVS)

HTVS is a computational method used to screen large libraries of small molecules for their potential to bind to a biological target.

-

Protocol:

-

Target Preparation: The three-dimensional structure of the EGFR kinase domain in its inactive conformation is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Library Preparation: A large database of small molecules is prepared by generating 3D conformations and assigning appropriate chemical properties.

-

Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of each small molecule in the EGFR ATP-binding site.

-

Scoring and Ranking: The docked poses are scored based on a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores.

-

Hit Selection: A subset of the top-ranking compounds with favorable predicted binding energies are selected for further experimental validation.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the nature of the interactions.

-

Protocol:

-

System Preparation: The initial coordinates of the EGFR-EG31 complex are obtained from the docking studies. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system and mimic physiological salt concentration.

-

Force Field Parameterization: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system. Parameters for the protein are standard, while parameters for the ligand (EG31) may need to be generated.

-

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to ensure a stable system.

-

Production Run: A long-time simulation (e.g., 100 ns) is run to generate a trajectory of the atomic motions.

-

Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, the number and stability of hydrogen bonds, and other interaction parameters.

-

MM/PBSA Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.

-

Protocol:

-

Trajectory Extraction: Snapshots (frames) are extracted from the production MD trajectory at regular intervals.

-

Energy Calculations: For each snapshot, the following energy terms are calculated for the complex, the protein, and the ligand separately:

-

Molecular mechanics energy (internal, van der Waals, and electrostatic energies).

-

Polar solvation energy (calculated using the Poisson-Boltzmann equation).

-

Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

Averaging: The binding free energies from all the snapshots are averaged to obtain the final estimated binding free energy.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Protocol for MDA-MB-231 and Hs578T cells:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ cells/well in standard growth medium and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of EG31 (or a vehicle control) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI₅₀ (the concentration of the compound that causes 50% growth inhibition) is determined.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical relationship of EG31's mechanism of action.

Caption: EGFR Signaling Pathway and Inhibition by EG31.

Caption: Workflow for Identification and Characterization of EG31.

Caption: Logical Flow of EG31's Inhibitory Mechanism.

Conclusion

EG31 represents a promising novel inhibitor of EGFR that targets the inactive conformation of the kinase domain. Its high binding affinity, potent anti-proliferative activity against triple-negative breast cancer cells, and distinct mechanism of action make it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the potential of EG31 as a targeted cancer therapeutic.

References

- 1. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

EG31: A Novel EGFR Inhibitor Overcoming 5-Fluorouracil Resistance in Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. While 5-fluorouracil (5-FU) is a common chemotherapeutic agent for TNBC, the development of resistance significantly limits its efficacy. This document details the preclinical evidence for EG31, a novel small molecule inhibitor that targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR), as a potential therapeutic for 5-FU-resistant TNBC. EG31 demonstrates potent anti-proliferative and pro-apoptotic activity in both 5-FU-sensitive and, notably, 5-FU-resistant TNBC cell lines, suggesting a promising new avenue for treating this intractable disease.

Introduction to 5-FU Resistance in TNBC

Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets necessitates reliance on cytotoxic chemotherapy, with 5-fluorouracil (5-FU) being a frequently used agent.[1][2] 5-FU, a pyrimidine analog, primarily functions by inhibiting thymidylate synthase, which disrupts DNA synthesis and leads to cell death.[2]

However, a significant number of patients with TNBC either have innate resistance or develop acquired resistance to 5-FU, leading to treatment failure.[1] Mechanisms of resistance are complex and can involve altered drug metabolism, enhanced DNA repair, and the activation of pro-survival signaling pathways. One such critical pathway is mediated by the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in a large subset of TNBC tumors and plays a crucial role in promoting tumor growth, survival, and metastasis.[1][2] Activation of EGFR signaling can drive resistance to conventional chemotherapies like 5-FU, highlighting the urgent need for novel therapeutic strategies that can overcome this resistance.

EG31: A Novel Inhibitor of the Inactive EGFR Conformation

EG31 is a novel small molecule inhibitor identified through high-throughput virtual screening designed to target the inactive conformation of EGFR.[1][2] By binding to the inactive state, EG31 is hypothesized to prevent the receptor from undergoing the conformational changes necessary for its activation.[2] This mechanism effectively blocks downstream signaling pathways that contribute to cell proliferation and survival.[2] Molecular dynamics simulations have confirmed the stable binding of EG31 to EGFR, with favorable binding free energies.[1][2]

Quantitative In Vitro Efficacy of EG31

The anti-proliferative effects of EG31 have been evaluated in both standard and 5-FU-resistant TNBC cell lines. The data demonstrates that EG31 retains its efficacy in a resistant setting where 5-FU's effectiveness is significantly diminished.

Table 1: Anti-proliferative Activity (GI₅₀) of EG31 in TNBC Cell Lines

| Cell Line | Description | GI₅₀ of EG31 (nM) | Fold-Change in 5-FU Effectiveness in Resistant Cells |

| MDA-MB-231 | 5-FU-sensitive TNBC | 498.90 | N/A |